3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Descripción general
Descripción
3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid, also known as TPCA-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. TPCA-1 has been shown to inhibit the activity of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in the regulation of immune response, cell proliferation, and survival.
Mecanismo De Acción
3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid inhibits the activity of NF-κB by targeting the upstream kinase IKKβ. IKKβ is responsible for the phosphorylation and activation of the NF-κB inhibitor protein IκBα, which leads to the release of NF-κB and its subsequent translocation to the nucleus. 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid inhibits IKKβ activity by binding to a specific site on the kinase, thereby preventing its activation and subsequent phosphorylation of IκBα.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on NF-κB activity, 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has also been shown to inhibit the activity of other kinases, such as JNK and p38 MAPK. These kinases play critical roles in the regulation of cell survival and proliferation, and their inhibition by 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid may contribute to its anti-cancer properties. 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is its specificity for IKKβ, which allows for targeted inhibition of NF-κB activity without affecting other signaling pathways. 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is also relatively stable and can be easily synthesized in the laboratory. However, 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the study of 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of IKKβ, which may improve the efficacy and specificity of NF-κB inhibition. Another area of interest is the investigation of 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to determine if it can enhance their effectiveness. Finally, the study of 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid in animal models of cancer and inflammatory diseases may provide valuable insights into its potential clinical applications.
Métodos De Síntesis
The synthesis of 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves a multi-step process that begins with the reaction of 2-aminopyrazine with ethyl acetoacetate to form 5-ethyl-2-pyrazinecarboxylic acid. This intermediate is then reacted with hydrazine hydrate to form 5-amino-2-pyrazinecarboxylic acid hydrazide. The final step involves the reaction of 5-amino-2-pyrazinecarboxylic acid hydrazide with 2-bromo-3-methylbenzoic acid to form 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid.
Aplicaciones Científicas De Investigación
3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has been extensively studied for its potential applications in cancer treatment. NF-κB is known to play a critical role in the survival and proliferation of cancer cells, and inhibition of NF-κB activity has been shown to induce apoptosis and inhibit tumor growth. 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has been shown to effectively inhibit NF-κB activity in various cancer cell lines, including breast cancer, pancreatic cancer, and melanoma. In addition to its anti-cancer properties, 3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c11-5(12)3-2-10-4(1-7-3)8-9-6(10)13/h3,7H,1-2H2,(H,9,13)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABGCUDEVAWPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=NNC(=O)N21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449594 | |
Record name | AG-D-88337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
CAS RN |
144888-68-6 | |
Record name | 2,3,5,6,7,8-Hexahydro-3-oxo-1,2,4-triazolo[4,3-a]pyrazine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144888-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-D-88337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.